(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine
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Overview
Description
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is a chemical compound that features a furan ring substituted with a 4-chlorophenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media.
Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution reactions.
Attachment of Ethanamine Side Chain: The final step involves the attachment of the ethanamine side chain to the furan ring, which can be achieved through reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-carboxylic Acid: A structurally similar compound with different functional groups.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-thiol: Another compound with a similar aromatic ring but different heterocyclic structure.
Uniqueness
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is unique due to its specific combination of a furan ring, 4-chlorophenyl group, and ethanamine side chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C12H12ClNO/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-8H,14H2,1H3/t8-/m0/s1 |
InChI Key |
GUSRUQKHLSMEKH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(O1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CC(C1=CC=C(O1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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